molecular formula C25H31N3O5S B241101 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

カタログ番号 B241101
分子量: 485.6 g/mol
InChIキー: KXHGBLSTPHAVHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide, also known as ER-464195-01, is a synthetic compound that has been studied for its potential use in cancer treatment.

科学的研究の応用

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been studied for its potential use in cancer treatment, specifically for its ability to inhibit the growth of cancer cells. In vitro studies have shown that 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide inhibiting tumor growth in mice.

作用機序

The mechanism of action of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting HDAC, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.

生化学的および生理学的効果

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can also induce the expression of genes involved in cell cycle arrest and apoptosis. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells.

実験室実験の利点と制限

One advantage of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide does not inhibit other enzymes, which can reduce the risk of off-target effects. However, one limitation of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve therapeutic concentrations in vivo.

将来の方向性

There are several future directions for the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide. One direction is the optimization of its synthesis method to improve its potency and reduce its limitations. Another direction is the study of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide in other cancer types and in clinical trials is needed to determine its safety and efficacy in humans.
In conclusion, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is a synthetic compound that has shown promise in cancer treatment through its inhibition of HDAC. While it has limitations, its specificity and potential for combination therapy make it an interesting candidate for further study.

合成法

The synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide involves the reaction of 4-methoxyphenylacetic acid with 1-(4-methylpiperidin-1-yl)propan-2-amine, followed by the reaction of the resulting product with 2-bromo-N-(3-chloropropyl)benzamide. The final step involves the reaction of the product with 1,1-dioxide-3-oxo-2-isothiazolidinylsulfanyl chloride to yield 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide.

特性

製品名

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

分子式

C25H31N3O5S

分子量

485.6 g/mol

IUPAC名

N-[2-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C25H31N3O5S/c1-18-10-13-27(14-11-18)23(19-6-8-22(33-2)9-7-19)17-26-25(30)20-4-3-5-21(16-20)28-24(29)12-15-34(28,31)32/h3-9,16,18,23H,10-15,17H2,1-2H3,(H,26,30)

InChIキー

KXHGBLSTPHAVHC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=C(C=C4)OC

正規SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=C(C=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。